1-(Benzyloxy)-6-phenylhex-5-EN-3-OL
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Overview
Description
1-(Benzyloxy)-6-phenylhex-5-EN-3-OL is an organic compound that features a benzyloxy group attached to a hexenol backbone with a phenyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Benzyloxy)-6-phenylhex-5-EN-3-OL typically involves the following steps:
Formation of the Benzyloxy Group: This can be achieved through the reaction of benzyl chloride with a suitable alcohol under basic conditions.
Addition of the Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts alkylation reaction.
Formation of the Hexenol Backbone: This involves the use of Grignard reagents or other organometallic compounds to form the hexenol structure.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions: 1-(Benzyloxy)-6-phenylhex-5-EN-3-OL undergoes various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form benzoic acid derivatives.
Reduction: The double bond in the hexenol backbone can be reduced to form saturated alcohols.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like nitric acid (HNO3) for nitration or sulfuric acid (H2SO4) for sulfonation.
Major Products:
Oxidation: Benzoic acid derivatives.
Reduction: Saturated alcohols.
Substitution: Nitro or sulfonated phenyl derivatives.
Scientific Research Applications
1-(Benzyloxy)-6-phenylhex-5-EN-3-OL has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(Benzyloxy)-6-phenylhex-5-EN-3-OL involves its interaction with molecular targets such as enzymes and receptors. The benzyloxy group can participate in hydrogen bonding and hydrophobic interactions, while the phenyl group can engage in π-π stacking interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
1-(Benzyloxy)-2-phenylethanol: Similar structure but with a shorter carbon chain.
1-(Benzyloxy)-3-phenylpropan-2-ol: Similar structure with a different position of the hydroxyl group.
1-(Benzyloxy)-4-phenylbutan-3-ol: Similar structure with a longer carbon chain.
Uniqueness: 1-(Benzyloxy)-6-phenylhex-5-EN-3-OL is unique due to its specific combination of a benzyloxy group, a phenyl group, and a hexenol backbone. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
91285-74-4 |
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Molecular Formula |
C19H22O2 |
Molecular Weight |
282.4 g/mol |
IUPAC Name |
6-phenyl-1-phenylmethoxyhex-5-en-3-ol |
InChI |
InChI=1S/C19H22O2/c20-19(13-7-12-17-8-3-1-4-9-17)14-15-21-16-18-10-5-2-6-11-18/h1-12,19-20H,13-16H2 |
InChI Key |
SHEYFZQCSUIKKH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COCCC(CC=CC2=CC=CC=C2)O |
Origin of Product |
United States |
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